molecular formula C19H20ClN3O3S B12906876 N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide CAS No. 24032-65-3

N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide

Cat. No.: B12906876
CAS No.: 24032-65-3
M. Wt: 405.9 g/mol
InChI Key: OLAWASSCAKHGDM-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dihydropyrazolyl group, and a sulfonylethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzene derivative with appropriate reagents to introduce the chlorophenyl group.

    Synthesis of the dihydropyrazolyl intermediate: This step involves the cyclization of a suitable precursor to form the dihydropyrazolyl ring.

    Coupling of intermediates: The chlorophenyl and dihydropyrazolyl intermediates are then coupled under specific conditions to form the desired compound.

    Introduction of the sulfonylethylacetamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenation or nucleophilic substitution reactions can be carried out using reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials or as an intermediate in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features.

    4-chloroacetanilide: Another related compound with a chlorophenyl group.

    N-acetyl-4-chloroaniline: Shares the chlorophenyl and acetamide moieties.

Uniqueness

N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide is unique due to the presence of the dihydropyrazolyl and sulfonylethylacetamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

24032-65-3

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

N-[2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethyl]acetamide

InChI

InChI=1S/C19H20ClN3O3S/c1-14(24)21-11-13-27(25,26)18-8-6-17(7-9-18)23-12-10-19(22-23)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,24)

InChI Key

OLAWASSCAKHGDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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